molecular formula C23H13NO6S B2770690 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid CAS No. 313498-68-9

1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid

Cat. No. B2770690
CAS RN: 313498-68-9
M. Wt: 431.42
InChI Key: VSILCDZRMARUKX-UHFFFAOYSA-N
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Description

1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid, also known as BDNQ, is a synthetic compound that has been widely used in scientific research. BDNQ belongs to the family of naphthoquinone derivatives, which are known to exhibit a broad range of biological activities. BDNQ has been shown to possess potent antioxidant, antimicrobial, and anticancer properties, making it a promising candidate for further investigation.

Scientific Research Applications

  • Antituberculous Agents : Sulfanilamido-naphthoquinones, which are related to the queried compound, have been synthesized as potential antituberculous agents. These compounds have demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential medical applications in tuberculosis treatment (Osman, Abdalla, & Alaib, 1983).

  • Synthesis of Naphthoquinone Derivatives : The catalyzed synthesis of naphthoquinone derivatives, like those involving 1-benzoyl-naphthoquinone, is significant in organic chemistry for producing compounds with various potential applications, including in medicinal chemistry (Khaligh, 2015).

  • Biologically Active Indole Derivatives : The synthesis of indole derivatives, which involve reactions with compounds similar to the queried chemical, has been explored. These synthesized products potentially exhibit various biological activities, such as acting as enzyme inhibitors or agonists (Avdeenko, Konovalova, & Yakymenko, 2020).

  • Degradation of Naphthalene Dye Intermediates : Research on the degradation of naphthalene dye intermediates using Fenton's reagent, which is related to the chemical structure of interest, provides insights into environmental applications, particularly in wastewater treatment and pollution control (Zhu et al., 2012).

  • Synthesis of Quinoline Derivatives : The synthesis of various quinoline derivatives, which are structurally related to the queried compound, has been explored for potential applications in the development of pharmaceuticals and other chemically active compounds (Facchetti et al., 2016).

  • Antiallergic Activities of Tetracyclic Derivatives : The study of tetracyclic derivatives of quinoline-2-carboxylic acids, similar to the queried compound, has revealed their potential antiallergic activities, which could lead to new treatments for allergic reactions (Erickson et al., 1978).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid involves the condensation of 2-naphthol with benzoyl chloride to form 1-benzoyl-2-hydroxy-3-naphthoic acid, which is then reacted with sulfuric acid and nitric acid to form 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid.", "Starting Materials": [ "2-naphthol", "benzoyl chloride", "sulfuric acid", "nitric acid" ], "Reaction": [ "Step 1: 2-naphthol is reacted with benzoyl chloride in the presence of a base such as pyridine to form 1-benzoyl-2-hydroxy-3-naphthoic acid.", "Step 2: 1-benzoyl-2-hydroxy-3-naphthoic acid is then reacted with sulfuric acid and nitric acid to form 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid.", "Step 3: The product is then purified through recrystallization or other suitable methods." ] }

CAS RN

313498-68-9

Product Name

1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid

Molecular Formula

C23H13NO6S

Molecular Weight

431.42

IUPAC Name

(16E)-16-[hydroxy(phenyl)methylidene]-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid

InChI

InChI=1S/C23H13NO6S/c25-21(12-6-2-1-3-7-12)19-17-13-8-4-5-9-14(13)22(26)15-10-11-16(31(28,29)30)20(18(15)17)24-23(19)27/h1-11,25H,(H,28,29,30)/b21-19+

InChI Key

VSILCDZRMARUKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C2C3=C4C(=CC=C(C4=NC2=O)S(=O)(=O)O)C(=O)C5=CC=CC=C53)O

solubility

not available

Origin of Product

United States

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